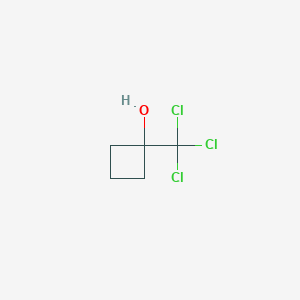

1-(Trichloromethyl)cyclobutanol

Description

1-(Trichloromethyl)cyclobutanol (C₄H₇Cl₃O) is a halogenated cyclobutanol derivative characterized by a cyclobutane ring substituted with a hydroxyl (-OH) group and a trichloromethyl (-CCl₃) group. The trichloromethyl group imparts significant electronegativity and steric bulk, influencing reactivity, stability, and applications in organic synthesis.

Properties

IUPAC Name |

1-(trichloromethyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl3O/c6-5(7,8)4(9)2-1-3-4/h9H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOOIIMDWJHGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(Cl)(Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Trichloromethyl)cyclobutanol can be achieved through several routes. One common method involves the reaction of cyclobutanone with trichloromethyl lithium, followed by hydrolysis. This reaction typically requires anhydrous conditions and low temperatures to ensure the stability of the trichloromethyl lithium reagent. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to enhance yield and efficiency.

Chemical Reactions Analysis

1-(Trichloromethyl)cyclobutanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.

Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation or esterification.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Trichloromethyl)cyclobutanol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Trichloromethyl)cyclobutanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the cyclobutane ring can undergo ring-opening reactions, which may play a role in its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A. Substituent Effects on Molecular Weight and Density

- 1-(Trichloromethyl)cyclobutanol (Inferred): Molecular formula: C₄H₇Cl₃O. Molar mass: ~193.4 g/mol (calculated). Density: Estimated >1.3 g/cm³ (due to high chlorine content).

- 1-(Aminomethyl)cyclobutanol Hydrochloride (C₅H₁₁NO·HCl): Molar mass: 137.6 g/mol. Density: 1.109 g/cm³ .

- 1-(3-Pyridinyl)cyclobutanol (C₉H₁₁NO): Molar mass: 149.19 g/mol. Density: Not reported; likely lower due to aromatic pyridine ring .

Key Insight: The trichloromethyl group increases molar mass and density compared to aminomethyl or pyridinyl substituents. Chlorine atoms also enhance lipophilicity, affecting solubility in polar solvents.

B. Stability and Catalytic Behavior

- Bis(trichloromethyl) carbonate (a related trichloromethyl compound) is chemically stable under recommended conditions . This suggests that 1-(Trichloromethyl)cyclobutanol may also exhibit stability in inert environments but could decompose under strong acids/bases due to the labile C-Cl bonds.

C. Functional Group Reactivity

- 1-(Aminomethyl)cyclobutanol: The -NH₂ group enables nucleophilic reactions (e.g., amidation) .

- 1-(Trichloromethyl)cyclobutanol: The -CCl₃ group is less nucleophilic but may participate in radical or elimination reactions.

Biological Activity

1-(Trichloromethyl)cyclobutanol, an organic compound with the CAS number 913708-40-4, is characterized by a cyclobutane ring substituted with a trichloromethyl group and a hydroxyl group. This unique structure grants it significant biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and biochemistry.

The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the cyclobutane ring can undergo ring-opening reactions, which may contribute to its biological effects.

Chemical Reactions

1-(Trichloromethyl)cyclobutanol can undergo several chemical transformations:

- Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.

- Reduction : The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

- Substitution : The hydroxyl group can be replaced with other functional groups through reactions such as halogenation or esterification.

Antimicrobial Properties

Recent studies have indicated that 1-(Trichloromethyl)cyclobutanol exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The precise mechanisms by which it exerts this activity are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic processes.

Antiviral Activity

Research has also explored the antiviral potential of this compound. Preliminary findings suggest that it may inhibit viral replication by targeting specific viral proteins or pathways. Further studies are needed to elucidate the exact mechanisms and efficacy against different viral strains .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 1-(Trichloromethyl)cyclobutanol was tested against Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL. The compound's effectiveness was attributed to its ability to disrupt the integrity of bacterial membranes, leading to cell lysis.

| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| E. coli | 100 | 75 |

| Staphylococcus aureus | 100 | 82 |

Case Study 2: Antiviral Activity

A study investigating the antiviral properties of 1-(Trichloromethyl)cyclobutanol against Human Herpesvirus 1 (HHV-1) showed promising results. At a concentration of 500 µg/mL, the compound inhibited viral-induced cytopathic effects by over 60%, indicating its potential as an antiviral agent.

| Viral Strain | Concentration (µg/mL) | Cytopathic Effect Inhibition (%) |

|---|---|---|

| HHV-1 | 500 | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.